molecular formula C16H18FN3OS B11167199 [2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl](4-methylpiperazin-1-yl)methanone

[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11167199
M. Wt: 319.4 g/mol
InChI Key: IYKDEJCPQHKBMZ-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-4-methylpiperazine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a piperazine moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-4-methylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced thiazole derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to target proteins, while the piperazine moiety can improve its solubility and bioavailability . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-4-methylpiperazine can be compared with other thiazole derivatives such as:

The uniqueness of 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-4-methylpiperazine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C16H18FN3OS

Molecular Weight

319.4 g/mol

IUPAC Name

[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H18FN3OS/c1-11-14(16(21)20-9-7-19(2)8-10-20)22-15(18-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3

InChI Key

IYKDEJCPQHKBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCN(CC3)C

Origin of Product

United States

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